molecular formula C7H9N7O2 B11058452 3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11058452
M. Wt: 223.19 g/mol
InChI Key: FAMORYYVZYAWIG-UHFFFAOYSA-N
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Description

3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Triazole Ring: The nitrated pyrazole is reacted with an appropriate hydrazine derivative to form the triazole ring.

    Alkylation: The final step involves the alkylation of the triazole ring to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form various oxidation products depending on the conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield various oxidized products.

Scientific Research Applications

3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Agricultural Chemistry: It can be used as a lead compound in the development of new pesticides and herbicides.

    Materials Science: The compound can be used in the synthesis of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-(4-amino-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine: Similar structure but with an amino group instead of a nitro group.

    3-Methyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-5-(4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the nitro group and the ethyl group, which can influence its reactivity and biological activity. The combination of these functional groups can result in unique properties that are not observed in similar compounds.

Properties

Molecular Formula

C7H9N7O2

Molecular Weight

223.19 g/mol

IUPAC Name

3-ethyl-5-(4-nitropyrazol-1-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C7H9N7O2/c1-2-6-10-11-7(13(6)8)12-4-5(3-9-12)14(15)16/h3-4H,2,8H2,1H3

InChI Key

FAMORYYVZYAWIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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